molecular formula C20H18N2O2 B2797440 N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide CAS No. 2034558-57-9

N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide

Cat. No. B2797440
CAS RN: 2034558-57-9
M. Wt: 318.376
InChI Key: DXYYMYKGQKGTMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing benzofuran rings has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .


Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide” is complex. It has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.


Chemical Reactions Analysis

Research on natural products containing benzofuran has increased during the past few decades. Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

Scientific Research Applications

Synthetic Methodologies

The synthesis of indole and benzofuran derivatives is a cornerstone in medicinal chemistry due to their presence in numerous bioactive compounds. Taber and Tirunahari (2011) present a comprehensive review on indole synthesis, highlighting a framework for classifying all indole syntheses based on the bond formation strategy in the five-membered indole ring. This classification aids in the understanding of various synthetic routes and their historical and contemporary significance in organic chemistry (Taber & Tirunahari, 2011). Petrov and Androsov (2013) discuss the synthetic utility of 4-(2-R-aryl)-1,2,3-chalcogenadiazoles in constructing benzofuran derivatives, underscoring the synthetic potential of these compounds in generating various heterocyclic structures (Petrov & Androsov, 2013).

Biological Activities and Therapeutic Potentials

The biological activities of benzofuran and indole derivatives span a wide range of pharmacological interests. Dawood (2019) reviews benzofuran inhibitors, highlighting their significant biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The review emphasizes the role of benzofuran derivatives as potent inhibitors against various diseases and enzymes, underscoring their potential as pro-drugs in pharmaceutical applications (Dawood, 2019). Miao et al. (2019) discuss the natural sources, bioactivity, and synthesis of benzofuran derivatives, highlighting their strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This review underscores the importance of benzofuran compounds as potential natural drug lead compounds, with a focus on their chemical synthesis and structure-activity relationships (Miao et al., 2019).

Future Directions

The future directions for the study of “N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide” could include further exploration of its biological activities and potential therapeutic applications. Additionally, the development of innovative methods for constructing benzofuran rings could offer efficient synthesis routes for complex benzofuran compounds .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13(10-16-11-15-7-3-5-9-19(15)24-16)21-20(23)18-12-14-6-2-4-8-17(14)22-18/h2-9,11-13,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYMYKGQKGTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide

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